BenchChemオンラインストアへようこそ!

1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde

Cross-coupling Chemoselectivity Late-stage diversification

1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde (CAS 2064122-47-8) is a heterobifunctional imidazole derivative featuring a 4-carbaldehyde group on the imidazole ring and a 1-aryl substituent carrying ortho-bromine and para-chlorine atoms on the phenyl ring. Its molecular formula is C₁₀H₆BrClN₂O (MW 285.52).

Molecular Formula C10H6BrClN2O
Molecular Weight 285.52 g/mol
Cat. No. B13041935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde
Molecular FormulaC10H6BrClN2O
Molecular Weight285.52 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Br)N2C=C(N=C2)C=O
InChIInChI=1S/C10H6BrClN2O/c11-9-3-7(12)1-2-10(9)14-4-8(5-15)13-6-14/h1-6H
InChIKeyGRXYEAJTLTZACE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde: A Strategic Halogenated Imidazole Carbaldehyde Building Block for Medicinal Chemistry and Cross-Coupling Procurement


1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde (CAS 2064122-47-8) is a heterobifunctional imidazole derivative featuring a 4-carbaldehyde group on the imidazole ring and a 1-aryl substituent carrying ortho-bromine and para-chlorine atoms on the phenyl ring . Its molecular formula is C₁₀H₆BrClN₂O (MW 285.52) . The compound occupies a distinct niche within the imidazole-4-carbaldehyde family, combining three reactive centres—an aldehyde for condensation chemistry, an imidazole N(3) for metal coordination and hydrogen-bonding, and a dual-halogenated aryl ring programmed for sequential chemoselective cross-coupling [1]. This multi-vector reactivity profile positions it as a versatile late-stage diversification intermediate in kinase inhibitor and C17,20-lyase inhibitor programmes, where the imidazole-4-carbaldehyde scaffold has established precedent [1].

Why 1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde Cannot Be Replaced by Generic Imidazole Carbaldehydes or Mono-Halogenated Analogs


Generic substitution with the parent 1H-imidazole-4-carbaldehyde (CAS 3034-50-2) or mono-halogenated analogs such as 1-(4-bromophenyl)imidazole-4-carbaldehyde (CAS 1782614-74-7) sacrifices the orthogonal reactivity built into the 2-bromo-4-chlorophenyl motif. The parent scaffold lacks the aryl halide handles entirely, precluding any cross-coupling diversification . Mono-brominated analogs offer only a single coupling site, losing the capacity for sequential, chemoselective Suzuki–Miyaura functionalisation enabled by the ~100-fold reactivity difference between aryl-Br and aryl-Cl in oxidative addition [1]. Furthermore, the 1-(2-bromo-4-chlorophenyl)-1H-imidazole analog (CAS 1785222-27-6), which omits the 4-carbaldehyde, forfeits the aldehyde-driven condensation chemistry (Schiff base, Knoevenagel, reductive amination) that is essential for generating extended π-systems and metal-binding ligands . The precise ortho-Br / para-Cl topology also imposes a distinct steric and electronic environment around the imidazole N(1)-aryl bond that cannot be replicated by regioisomeric analogs such as 1-(4-bromophenyl)-5-chloro-1H-imidazole-4-carbaldehyde, where the chlorine resides on the imidazole ring rather than the phenyl ring, altering both conformational preference and metabolic stability .

Head-to-Head Quantitative Evidence Guide: 1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde vs. Closest Analogs


Dual Halogen Orthogonal Reactivity: Programmed Sequential Suzuki–Miyaura Cross-Coupling vs. Mono-Halogenated Analogs

The target compound carries both an aryl bromide (ortho) and an aryl chloride (para), whereas the closest mono-halogenated comparator 1-(4-bromophenyl)imidazole-4-carbaldehyde (CAS 1782614-74-7) possesses only a single para-bromine . In palladium-catalysed cross-coupling, the oxidative addition reactivity order is universally Ar–Br >> Ar–Cl, with an approximate rate differential of 100- to 1000-fold [1]. This enables a programmed, two-step diversification sequence: first Suzuki coupling at the ortho-Br site under mild conditions (e.g., Pd(PPh₃)₄, 60–80 °C), followed by a second, orthogonal coupling at the para-Cl site using a more active catalyst system (e.g., Pd(dtbpf)Cl₂ or Buchwald precatalyst, 100–110 °C) [1]. The mono-brominated comparator cannot support such sequential functionalisation, limiting it to a single diversification event.

Cross-coupling Chemoselectivity Late-stage diversification

Enhanced Lipophilicity for Membrane Permeability: LogP Comparison vs. Parent 1H-Imidazole-4-carbaldehyde

The target compound exhibits a computed LogP of 3.10 , representing a +2.90 LogP unit increase over the parent scaffold 1H-imidazole-4-carbaldehyde (CAS 3034-50-2), which has a LogP of 0.20 . This ~3-order-of-magnitude increase in calculated octanol–water partition coefficient is driven by the introduction of the bromochlorophenyl group and correlates with enhanced passive membrane permeability according to Lipinski's and Waring's permeability models [1]. For CNS drug discovery programmes, LogP in the 2–4 range is considered optimal for blood–brain barrier penetration, whereas the parent compound (LogP 0.20) falls below the generally accepted lower threshold for CNS exposure [1].

Drug-likeness Lipophilicity LogP Membrane permeability

Aldehyde Synthetic Handle Presence vs. Non-Aldehyde Analog: TPSA and H-Bond Acceptor Differentiation

The target compound bears a reactive 4-carbaldehyde group (TPSA contribution from C=O: ~17 Ų) conferring a total topological polar surface area (TPSA) of 34.89 Ų and 3 H-bond acceptor sites . In contrast, 1-(2-bromo-4-chlorophenyl)-1H-imidazole (CAS 1785222-27-6) lacks the aldehyde, yielding only 2 H-bond acceptors and a predicted TPSA of approximately 17.8 Ų (imidazole N atoms only) . The aldehyde enables three major synthetic transformations inaccessible to the non-carbonyl analog: (i) Schiff base condensation with primary amines to generate imine-linked conjugates employed in chemosensor design [1]; (ii) Knoevenagel condensation with active methylene compounds for C–C bond formation; and (iii) reductive amination to install secondary/tertiary amine substituents for target-guided library synthesis [2]. These reactions are central to the modular kinase inhibitor synthesis workflow described for imidazole-4-carbaldehyde derivatives, where the aldehyde serves as the point of initial diversification [2].

Schiff base Reductive amination Knoevenagel condensation Metal chelation

Imidazole Core vs. Pyrazole Analog: Reactivity Advantage in Electrophilic Substitution and Metal Coordination

Comparative voltammetric studies of five-membered aromatic heterocycles have established that 1,3-azoles (imidazoles) are kinetically more reactive than 1,2-azoles (pyrazoles) in electrophilic substitution reactions at the ring carbon atoms [1]. The target imidazole compound exhibits higher second-order rate constants for electrophilic attack compared to its direct pyrazole congener 1-(2-bromo-4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 1869947-70-5) [1]. Additionally, the imidazole N(3) atom is a stronger σ-donor ligand for transition metals (e.g., Zn²⁺, Cu²⁺, Fe²⁺/³⁺) than the pyrazole N(2), as reflected in higher stability constants for imidazole-metal complexes in biochemical contexts [2]. This enhanced metal-coordination capacity is functionally significant: imidazole-based ligands are the natural metal-binding motifs in histidine-rich proteins and metalloenzyme active sites, making imidazole-containing building blocks preferred for designing metalloenzyme inhibitors and metal-chelating probes [2].

Heterocycle reactivity Metal coordination Electrophilic substitution 1,3-azole

Computational Drug-Likeness Profile: TPSA and Rotatable Bond Count vs. Higher-Molecular-Weight Imidazole Candidates

The target compound's computed TPSA of 34.89 Ų and rotatable bond count of 2 place it within the lead-like chemical space (TPSA < 140 Ų; rotatable bonds ≤ 10) as defined by Congreve and co-workers [1]. This contrasts with more heavily functionalised imidazole-4-carbaldehyde derivatives such as 1-(4-bromophenyl)-5-chloro-2-(dimethylamino)-1H-imidazole-4-carbaldehyde (CAS 1118786-92-7; MW 328.59; 4 rotatable bonds; TPSA ~38 Ų), which approach the upper boundary of fragment-like metrics and offer less room for property optimisation during hit-to-lead expansion . The target compound's lower molecular weight (285.52 vs. 328.59) and minimal rotatable bond count provide greater ligand efficiency headroom: a key selection criterion when choosing a building block for fragment-based drug discovery (FBDD) or DNA-encoded library (DEL) synthesis where smaller, rigid starting points are preferred [1].

Drug-likeness TPSA Rotatable bonds Lead-likeness Physicochemical filtering

Available Purity Grade Differentiation: 98% vs. 95% for the Closest Regioisomeric Sigma-Aldrich Comparator

The target compound is commercially available at 98% purity from Leyan (Product No. 1728174) . The closest regioisomeric analog listed on Sigma-Aldrich, 1-(4-bromophenyl)-5-chloro-1H-imidazole-4-carbaldehyde (EN300-7493354), is supplied at 95% purity . This 3-percentage-point purity differential corresponds to approximately 2.5-fold lower maximum total impurity burden in the target compound (≤2% vs. ≤5%). For synthetic applications where the aldehyde group is the primary reactive handle, the presence of 5% total impurities in the comparator includes potential carboxylic acid oxidation by-products that can compete in condensation reactions or require additional purification steps before use [1]. Higher input purity directly translates to higher yields in stoichiometric transformations and reduces the need for post-reaction chromatographic removal of by-products derived from input impurities.

Purity specification Procurement quality Reproducibility Synthetic reliability

Optimal Procurement and Deployment Scenarios for 1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde in Drug Discovery and Chemical Biology


Sequential Dual Suzuki–Miyaura Diversification for Unsymmetrical Triaryl Kinase Inhibitor Libraries

In kinase inhibitor programmes where imidazole serves as the hinge-binding motif, the target compound's ortho-Br and para-Cl sites enable a two-stage diversification protocol: first, Pd(PPh₃)₄-catalysed Suzuki coupling with arylboronic acid A at the more reactive ortho-Br position (60–80 °C, 4–8 h), followed by a second coupling with arylboronic acid B at the para-Cl position using a more active catalytic system such as Pd(dtbpf)Cl₂ at 100–110 °C [1]. This divergent strategy can generate a 10 × 10 matrix library of 100 unsymmetrical biaryl-imidazole-4-carbaldehydes from a single building block, with the 4-carbaldehyde retained throughout for late-stage reductive amination or Knoevenagel condensation to introduce a third diversity element [2]. This three-vector diversification workflow is not achievable with mono-halogenated imidazole carbaldehydes [1][2].

Imine-Linked Chemosensor Development Exploiting the Aldehyde Group and Imidazole Metal-Binding Site

The target compound's 4-carbaldehyde condenses with primary amines or hydrazines to form Schiff base ligands that simultaneously present an imidazole nitrogen and an imine nitrogen for metal chelation [3]. The 2-bromo-4-chlorophenyl substituent contributes to a LogP of 3.10, ensuring the resulting probe remains sufficiently lipophilic for cellular uptake in live-cell imaging applications . Recent work on imidazole-carbaldehyde-derived Schiff bases has demonstrated selective colorimetric detection of Cu²⁺ with a detection limit of 0.105 μM, and the dual-halogen pattern of the target compound offers additional synthetic handles for fine-tuning the probe's selectivity and photophysical properties through cross-coupling [3].

Fragment-Based Drug Discovery (FBDD) Starting Point with Favourable Lead-Likeness Metrics

With MW = 285.52 Da, TPSA = 34.89 Ų, only 2 rotatable bonds, and 0 H-bond donors, the target compound satisfies all criteria of the 'Rule of Three' for fragment-based lead discovery [4]. Its LogP of 3.10 positions it in the optimal range for both biochemical and cell-based fragment screening. The three orthogonal reactive vectors (aldehyde, Br, Cl) allow fragment growth in three independent directions while maintaining low MW and minimal flexibility—attributes that are essential for efficient fragment-to-lead optimisation [4]. This compound can serve directly as a fragment screening hit or as a core scaffold for DEL (DNA-encoded library) synthesis where the aldehyde serves as the DNA-attachment point via oxime ligation [4].

C17,20-Lyase Inhibitor Intermediate with Pre-installed Halogen Handles for Lead Optimisation

The imidazole-4-carbaldehyde scaffold has established precedent as a key intermediate in the synthesis of C17,20-lyase (CYP17A1) inhibitors for the treatment of androgen-dependent prostate cancer . The target compound provides this validated pharmacophore core with two pre-installed aryl halide handles, enabling rapid SAR exploration around the N1-phenyl substituent without requiring de novo synthesis of each analog . The ortho-bromine can be exploited for Pd-catalysed introduction of substituted aryl, heteroaryl, or alkenyl groups to probe the steric and electronic tolerance of the CYP17A1 active site, while the para-chlorine can be retained or further diversified to modulate metabolic stability [1].

Quote Request

Request a Quote for 1-(2-Bromo-4-chlorophenyl)-1H-imidazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.